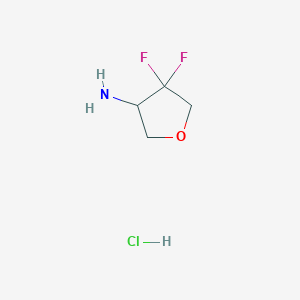

4,4-Difluorooxolan-3-amine hydrochloride

Description

Significance in Contemporary Organic Synthesis

The significance of 4,4-Difluorooxolan-3-amine hydrochloride in modern organic synthesis lies in its potential to introduce a difluorinated saturated heterocyclic motif into target molecules. The presence of fluorine can profoundly influence a molecule's properties, and the gem-difluoro group, in particular, is a known bioisostere for other functional groups. The synthesis of fluorinated heterocycles is a rapidly growing area of research due to the unique properties these motifs impart to bioactive molecules. researchgate.net

The introduction of fluorine atoms into heterocyclic frameworks can be challenging, but it offers a powerful tool for fine-tuning the therapeutic efficacy of drug candidates. rsc.org Fluorination can lead to enhanced metabolic stability, increased lipophilicity, and favorable alterations in the pKa of nearby functional groups. rsc.org The 4,4-difluorooxolane-3-amine moiety can be incorporated into larger molecular scaffolds to explore these effects systematically.

A comprehensive study on mono- and difluorinated saturated heterocyclic amines, such as derivatives of azetidine, pyrrolidine, and piperidine, has highlighted the profound impact of fluorination on their physicochemical properties. nih.gov While the number and position of fluorine atoms are major determinants of a compound's basicity, the conformational preferences of the ring system also play a crucial role in defining both pKa and lipophilicity (LogP). nih.gov These findings underscore the value of compounds like this compound as building blocks for rational drug design and optimization studies in early drug discovery. nih.gov

The table below illustrates the general effects of gem-difluorination on the physicochemical properties of cyclic amines based on studies of analogous compounds.

| Property | Effect of gem-Difluorination | Rationale |

| Basicity (pKa) | Decrease | The strong electron-withdrawing inductive effect of the two fluorine atoms reduces the electron density on the nitrogen atom, making it a weaker base. nih.gov |

| Lipophilicity (LogP) | Generally increases | The C-F bond is more lipophilic than a C-H bond. However, the overall effect on LogP can be complex and is influenced by the molecule's conformation and the interplay with other polar groups. researchgate.net |

| Metabolic Stability | Generally increases | The C-F bond is significantly stronger than a C-H bond, making the molecule more resistant to metabolic oxidation by cytochrome P450 enzymes. researchgate.net |

| Conformational Preference | Can induce specific conformations | The stereoelectronic effects of the C-F bonds can influence the puckering of the tetrahydrofuran (B95107) ring, which can be crucial for binding to biological targets. |

Role as a Privileged Scaffold or Building Block

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. Saturated heterocyclic rings are considered prominent scaffolds for the synthesis of biologically active compounds. mdpi.com The inclusion of fluorine atoms further enhances the potential of these scaffolds.

This compound serves as a valuable building block for the construction of novel chemical entities. The amine functional group provides a convenient handle for further chemical modifications, allowing for the attachment of various side chains and functional groups through reactions such as amidation, alkylation, and reductive amination. This versatility enables the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

The difluorinated tetrahydrofuran motif is of particular interest as a bioisostere. Bioisosteric replacement is a widely used strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound. drughunter.com The gem-difluoro group (CF2) can act as a bioisostere for a carbonyl group (C=O), an ether oxygen (-O-), or a methylene group (-CH2-), while imparting distinct electronic and conformational properties. The electronic properties and relatively small size of fluorine make it a versatile bioisostere for a hydrogen atom or a hydroxyl group. researchgate.net

The utility of gem-difluorinated saturated O-heterocycles as promising fragments for bioisosteric replacements in drug discovery has been demonstrated in the development of MAPK kinase inhibitors. researchgate.net The introduction of the oxygen atom and the gem-CF2 group has systematic effects on the acidic properties (pKa) of corresponding carboxylic acids and protonated primary amines. researchgate.net

The table below summarizes the potential bioisosteric roles of the 4,4-difluorotetrahydrofuran moiety.

| Original Moiety | Bioisosteric Replacement | Potential Advantages |

| Carbonyl group (C=O) | gem-Difluoromethylene group (CF2) | Increased metabolic stability, altered polarity and hydrogen bonding capacity. |

| Tetrahydrofuran ring | 4,4-Difluorotetrahydrofuran ring | Enhanced metabolic stability at the 4-position, altered lipophilicity and dipole moment. |

| Cyclopentyl ring | 4,4-Difluorotetrahydrofuran ring | Introduction of a heteroatom can improve solubility and provide additional hydrogen bonding interactions. The fluorine atoms can modulate binding affinity. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,4-difluorooxolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NO.ClH/c5-4(6)2-8-1-3(4)7;/h3H,1-2,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYATYIICSINTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2408969-70-8 | |

| Record name | 4,4-difluorooxolan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations Involving 4,4 Difluorooxolan 3 Amine Hydrochloride

Nucleophilic Reactivity of the Amine Group

The primary amine function is a key site of reactivity, acting as a potent nucleophile after deprotonation. This allows for the formation of a variety of essential chemical bonds, including carbon-nitrogen and sulfur-nitrogen bonds.

Acylation: The free amine readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides in the presence of a base (to neutralize the starting hydrochloride and the acidic byproduct). This reaction yields N-(4,4-difluorooxolan-3-yl)amides. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Sulfonylation: The synthesis of sulfonamides can be achieved through the reaction of 4,4-Difluorooxolan-3-amine hydrochloride with various arylsulfonyl hydrazides or sulfonyl chlorides. researchgate.net When using the hydrochloride salt directly, the addition of a stoichiometric amount of a base like sodium carbonate is necessary to both neutralize the salt and facilitate the reaction, providing the corresponding N-(4,4-difluorooxolan-3-yl)sulfonamide products. researchgate.net

Interactive Data Table: Examples of Sulfonylation Reactions

| Sulfonyl Chloride | Base | Product |

| Benzenesulfonyl chloride | Triethylamine | N-(4,4-difluorooxolan-3-yl)benzenesulfonamide |

| p-Toluenesulfonyl chloride | Pyridine (B92270) | N-(4,4-difluorooxolan-3-yl)-4-methylbenzenesulfonamide |

| Methanesulfonyl chloride | DIPEA | N-(4,4-difluorooxolan-3-yl)methanesulfonamide |

Reductive Amination: Reductive amination, or reductive alkylation, is a cornerstone method for forming C-N bonds and is widely used in pharmaceutical chemistry. nih.govmdpi.com This reaction allows for the conversion of 4,4-Difluorooxolan-3-amine into secondary or tertiary amines. The process involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). sigmaaldrich.com As with other nucleophilic reactions, the amine hydrochloride salt must be free-based prior to the reaction, or a non-nucleophilic base can be added to the reaction mixture. sigmaaldrich.com

Interactive Data Table: Reductive Amination with Various Carbonyls

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | Sodium triacetoxyborohydride | N,N-dimethyl-4,4-difluorooxolan-3-amine |

| Acetone | Sodium cyanoborohydride | N-isopropyl-4,4-difluorooxolan-3-amine |

| Benzaldehyde | Sodium triacetoxyborohydride | N-benzyl-4,4-difluorooxolan-3-amine |

| Cyclohexanone | Sodium cyanoborohydride | N-cyclohexyl-4,4-difluorooxolan-3-amine |

Electrophilic Transformations at the Nitrogen Center

Further illustrating the nucleophilic character of the amine, the nitrogen center can attack various electrophiles to form new covalent bonds. These transformations are fundamental in modifying the structure and properties of the parent molecule.

N-Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides. This reaction typically proceeds via an SN2 mechanism. A significant challenge in the N-alkylation of primary amines is controlling the extent of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. nih.gov Careful control of stoichiometry and reaction conditions is required to achieve selective mono-alkylation.

N-Arylation: The formation of N-aryl bonds is another key transformation, often accomplished using modern cross-coupling methodologies. While classical methods like the Ullmann condensation require harsh conditions, palladium-catalyzed methods such as the Buchwald-Hartwig amination or transition-metal-free approaches using reagents like o-silylaryl triflates offer milder and more versatile routes. organic-chemistry.orgnih.gov These reactions couple the amine with an aryl halide or pseudohalide, yielding N-aryl-4,4-difluorooxolan-3-amines, which are valuable structures in medicinal chemistry. nih.govnih.gov

Ring-Opening and Ring-Closing Reactions of the Oxolane Core

The oxolane (tetrahydrofuran) ring is a cyclic ether, which is generally a stable and unreactive moiety. wikipedia.org

Ring-Opening: The ether linkage of the oxolane ring is resistant to most chemical reagents. Ring-opening typically requires harsh conditions, such as treatment with strong acids (e.g., HBr, HI). Theoretical studies on the ring-opening of tetrahydrofuran (B95107) by frustrated Lewis pairs indicate high activation barriers, underscoring the ring's stability. nih.govresearchgate.net In the case of 4,4-Difluorooxolan-3-amine, the potent electron-withdrawing effect of the geminal difluoride group is expected to destabilize any potential carbocationic intermediate at the adjacent C3 position, thereby increasing the stability of the ring and making acid-mediated ring-opening even more challenging compared to unsubstituted tetrahydrofuran.

Ring-Closing Reactions: While the focus of this article is the reactivity of the title compound, it is important to note that the synthesis of the oxolane ring itself is achieved through ring-closing reactions. Photochemical ring expansion of smaller oxetane (B1205548) rings represents one modern approach to forming tetrahydrofuran derivatives. rsc.org

Reactivity and Stability of the Geminal Difluoride Moiety

The geminal difluoride group is a dominant feature of the molecule, imparting significant electronic effects and high chemical stability.

Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Consequently, the geminal difluoride group is exceptionally stable and generally inert to a wide range of chemical conditions. It does not typically participate in the reactions discussed in the preceding sections.

Electronic Effects: The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I). This effect polarizes the C-F bonds and influences the reactivity of neighboring functional groups. As previously mentioned, it reduces the pKa of the conjugate acid of the amine group, making the free amine less basic. This electronic perturbation can modulate the molecule's biological activity and physicochemical properties.

Reactivity: Transformations involving the cleavage of the C-F bonds are rare and require harsh conditions or specific catalytic activation. While research on the ring-opening of gem-difluorocyclopropanes has shown that C-F bond activation is possible, these conditions are highly specialized and not typical for a saturated system like the difluorooxolane ring. rsc.org The geminal difluoride moiety is primarily considered a stable structural element and a bioisosteric replacement for other groups, such as carbonyls or gem-dimethyl groups.

Derivatization Strategies and Functionalization of 4,4 Difluorooxolan 3 Amine Hydrochloride

Acylation and Sulfonylation of the Amine

The primary amine of 4,4-Difluorooxolan-3-amine serves as a potent nucleophile, readily participating in acylation and sulfonylation reactions. These transformations are fundamental in organic synthesis for the formation of stable amide and sulfonamide linkages, respectively.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction is expected to proceed efficiently, yielding the corresponding N-acylated derivative. The presence of the electron-withdrawing fluorine atoms on the adjacent carbon may slightly modulate the basicity of the amine, but it is not expected to impede the reaction. Trifluoromethanesulfonic acid (TfOH) can also serve as a powerful catalyst for certain acylation reactions. mdpi.com

Sulfonylation is achieved by reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. cbijournal.comlibretexts.org This reaction leads to the formation of a sulfonamide, a functional group prevalent in many therapeutic agents. libretexts.org The reaction is generally robust and high-yielding for primary amines. cbijournal.comrsc.org

The table below summarizes typical reagents and expected products for these reactions.

| Reaction Type | Reagent Class | Example Reagent | Expected Product |

| Acylation | Acyl Chloride | Acetyl chloride | N-(4,4-difluorooxolan-3-yl)acetamide |

| Carboxylic Anhydride | Acetic anhydride | N-(4,4-difluorooxolan-3-yl)acetamide | |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-(4,4-difluorooxolan-3-yl)-4-methylbenzenesulfonamide |

| Sulfonyl Chloride | Benzenesulfonyl chloride | N-(4,4-difluorooxolan-3-yl)benzenesulfonamide |

Alkylation Reactions of the Amine Nitrogen

Alkylation of the amine nitrogen introduces alkyl groups, transforming the primary amine into a secondary or tertiary amine. While direct alkylation with alkyl halides is possible, it is often plagued by a lack of selectivity, leading to multiple alkylations. libretexts.org

A more controlled and widely used method is reductive amination (also known as reductive alkylation). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This process involves the initial reaction of 4,4-Difluorooxolan-3-amine with an aldehyde or a ketone to form an imine intermediate. This intermediate is then reduced in the same pot to the desired secondary amine without being isolated. masterorganicchemistry.com Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they selectively reduce the protonated imine intermediate much faster than the starting carbonyl compound. masterorganicchemistry.comharvard.edu This method provides a high-yielding and versatile route to mono-alkylated products. researchgate.net

Below are examples of reductive amination reactions starting from 4,4-Difluorooxolan-3-amine.

| Carbonyl Compound | Example | Reducing Agent | Expected Product |

| Aldehyde | Formaldehyde | Sodium triacetoxyborohydride | 4,4-Difluoro-N-methyloxolan-3-amine |

| Acetaldehyde | Sodium cyanoborohydride | N-Ethyl-4,4-difluorooxolan-3-amine | |

| Ketone | Acetone | Sodium triacetoxyborohydride | 4,4-Difluoro-N-(propan-2-yl)oxolan-3-amine |

Formation of Imines and Enamines with Carbonyl Compounds

The reaction of amines with carbonyl compounds is a cornerstone of organic chemistry. As a primary amine , 4,4-Difluorooxolan-3-amine reacts with aldehydes and ketones to form imines (often called Schiff bases). libretexts.orgmasterorganicchemistry.com Enamine formation is the characteristic reaction of secondary amines with enolizable aldehydes or ketones. makingmolecules.comlibretexts.orgbyjus.com

Imine formation is typically a reversible, acid-catalyzed process. libretexts.org The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then undergoes dehydration to yield the C=N double bond of the imine. masterorganicchemistry.comlibretexts.org Fluorinated imines can sometimes be challenging to synthesize but are valuable as versatile intermediates for preparing other functionalized amines. nih.govrsc.org

| Carbonyl Compound | Example | Conditions | Expected Imine Product |

| Aldehyde | Benzaldehyde | Mild acid (e.g., AcOH) | (E)-N-Benzylidene-4,4-difluorooxolan-3-amine |

| Ketone | Cyclohexanone | Mild acid, water removal | (E)-N-(Cyclohexylidene)-4,4-difluorooxolan-3-amine |

Cross-Coupling Reactions at Functionalized Positions

The native structure of 4,4-Difluorooxolan-3-amine hydrochloride is not directly suitable for palladium-catalyzed cross-coupling reactions, as it lacks the requisite leaving group (e.g., halide or triflate). However, its derivatives can be readily designed to participate in such powerful bond-forming methodologies.

A viable strategy involves a two-step process:

Functionalization: The amine is first derivatized with a molecule that contains a handle for cross-coupling. For example, acylation with 4-bromobenzoyl chloride would install an aryl bromide moiety.

Cross-Coupling: The resulting functionalized derivative can then undergo various cross-coupling reactions. In a Suzuki coupling, the aryl bromide can be reacted with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond.

This approach leverages the reliability of amine derivatization to introduce a reactive site for subsequent, more complex transformations. Studies on related heterocyclic systems, such as 2-alkylidenetetrahydrofurans, have demonstrated the feasibility of palladium-catalyzed cross-coupling reactions on the tetrahydrofuran (B95107) scaffold. researchgate.netresearchgate.net

The following table illustrates a hypothetical synthetic sequence.

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1. Functionalization | Acylation | 4-Bromobenzoyl chloride, Et₃N | N-(4,4-difluorooxolan-3-yl)-4-bromobenzamide |

| 2. Cross-Coupling | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | N-(4,4-difluorooxolan-3-yl)-[1,1'-biphenyl]-4-carboxamide |

Derivatization for Enhanced Analytical Detection

Chemical derivatization is a powerful tool to enhance the detection of molecules in analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). researchgate.netnih.gov For 4,4-Difluorooxolan-3-amine, derivatization can improve ionization efficiency, increase sensitivity, and enable detection by different methods (e.g., fluorescence). libretexts.org

For Mass Spectrometry (MS) and MS Imaging (MSI): On-tissue derivatization can significantly improve the detection of endogenous amines in mass spectrometry imaging. nih.gov Reagents can be designed to react with primary amines, adding a permanently charged group or a tag that increases ionization efficiency, allowing for more sensitive mapping of the compound's distribution in biological samples. nih.govnih.gov For instance, benzoyl chloride derivatization is used to tag amine and alcohol groups, improving their detection by UHPLC-MS/MS. acs.org

For High-Performance Liquid Chromatography (HPLC): For HPLC analysis, the primary amine can be tagged with a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection). This is particularly useful as simple aliphatic amines lack strong UV absorbance. libretexts.org Common derivatizing agents include dansyl chloride (DNS-Cl), 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA), which react with primary amines to form highly fluorescent products, enabling detection at very low concentrations. researchgate.netnih.govlibretexts.orgrsc.org

| Analytical Technique | Derivatizing Reagent | Purpose of Derivatization |

| Mass Spectrometry | Benzoyl Chloride | Increases hydrophobicity and ionization efficiency. acs.org |

| Mass Spectrometry Imaging | 4-Hydroxy-3-methoxycinnamaldehyde (CA) | Improves sensitivity and specificity for imaging in tissues. nih.gov |

| HPLC with Fluorescence Detection | o-Phthalaldehyde (OPA) | Forms a highly fluorescent isoindole derivative for sensitive detection. nih.govlibretexts.org |

| HPLC with Fluorescence Detection | Dansyl Chloride (DNS-Cl) | Creates a stable, fluorescent sulfonamide derivative. libretexts.org |

| HPLC with Fluorescence Detection | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Attaches a strongly fluorescent tag for high sensitivity. nih.govrsc.org |

Advanced Spectroscopic and Structural Analysis of 4,4 Difluorooxolan 3 Amine Hydrochloride and Its Analogues

High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of 4,4-Difluorooxolan-3-amine hydrochloride and the characterization of its impurity profile. Employing techniques such as electrospray ionization (ESI), HRMS provides highly accurate mass measurements, typically with sub-ppm mass accuracy. This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.

For this compound (C₄H₈ClF₂NO), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared against the experimentally observed mass. This comparison serves as a primary method for confirming the molecular identity of the compound.

Table 1: Illustrative HRMS Data for [M+H]⁺ of 4,4-Difluorooxolan-3-amine

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₈F₂NO⁺ |

| Calculated Exact Mass | 124.0574 |

| Observed Mass (example) | 124.0572 |

Beyond molecular identification, HRMS is crucial for impurity profiling. Potential impurities arising from the synthetic route, such as starting materials, by-products, or degradation products, can be detected and identified, even at trace levels. By analyzing the accurate masses of these minor components, their elemental compositions can be deduced, providing critical insights for process optimization and quality control. Derivatization techniques can also be employed to enhance the ionization and fragmentation of the amine for more detailed structural analysis by tandem mass spectrometry (MS/MS). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For fluorinated compounds like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, provides a comprehensive picture of the molecular structure. nih.gov

¹H, ¹³C, and ¹⁹F NMR Spectroscopy

The presence of fluorine atoms significantly influences the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, providing valuable structural information.

¹H NMR: The proton spectrum will show signals for the non-equivalent protons of the oxolane ring. The protons on the carbon atoms adjacent to the fluorine atoms (C2 and C5) and the carbon bearing the amine group (C3) will exhibit complex splitting patterns due to geminal (²J), vicinal (³J), and long-range (⁴J) couplings to both other protons and the fluorine atoms (JHF).

¹³C NMR: The carbon spectrum will display four distinct signals for the oxolane ring. The carbon atom bonded to the two fluorine atoms (C4) will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The adjacent carbons (C3 and C5) will also show coupling to the fluorine atoms (²JCF). rsc.org

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nuclei. nih.gov For this compound, the two fluorine atoms are diastereotopic due to the adjacent chiral center at C3. Consequently, they are expected to be chemically non-equivalent and should appear as two distinct signals, likely as an AB quartet, each further split by coupling to the protons on C3 and C5 (JHF). rsc.orgdiva-portal.org

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H NMR | |||

| H2 | 3.8 - 4.2 | m | |

| H3 | 3.5 - 3.9 | m | ³JHH, ³JHF |

| H5 | 3.9 - 4.3 | m | ²JHH, ³JHH, ³JHF |

| ¹³C NMR | |||

| C2 | ~70 | t | ²JCF |

| C3 | ~55 | t | ²JCF |

| C4 | ~120 | t | ¹JCF ≈ 250 |

| C5 | ~65 | t | ²JCF |

| ¹⁹F NMR |

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the proton at C3 and the protons at C2, and between the protons at C5 and the protons at C2, confirming the sequence of atoms in the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming long-range connectivity. For instance, HMBC can show correlations from the protons on C2 and C5 to the fluorinated carbon C4. Furthermore, specialized HMBC experiments can be designed to observe long-range ¹⁹F-¹³C couplings, providing further structural confirmation. nih.gov

Chiral NMR Spectroscopic Analysis (e.g., using Chiral Auxiliary Reagents or Shift Reagents)

Since this compound is a chiral compound, it exists as a pair of enantiomers. Chiral NMR spectroscopy can be used to determine the enantiomeric purity of a sample. This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent or by the addition of a chiral solvating agent or a chiral shift reagent.

Lanthanide-based chiral shift reagents are often employed for this purpose. nih.govlibretexts.org These reagents form diastereomeric complexes with the enantiomers of the amine, causing the NMR signals of the two enantiomers to have different chemical shifts. The high sensitivity of ¹⁹F NMR makes it an excellent choice for this analysis, as the signals for the fluorine atoms in the two diastereomeric complexes will be well-resolved, allowing for accurate integration and determination of the enantiomeric excess (ee). acs.orgnih.govkaist.ac.kr

Chromatographic Techniques for Purity and Stereoisomeric Excess Determination

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity and determining the enantiomeric composition of chiral compounds. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used method for separating enantiomers and determining their relative amounts. chiralpedia.comsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the separation of a basic compound like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. yakhak.org The separation can be performed in normal-phase, polar organic, or reversed-phase mode. The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), along with additives, is critical for achieving optimal resolution. nih.gov The use of acidic or basic additives can improve peak shape and selectivity.

By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated. This method must be validated for linearity, accuracy, and precision to be suitable for quality control purposes.

Table 3: Illustrative Chiral HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Example Retention Times | (R)-enantiomer: 8.5 min, (S)-enantiomer: 10.2 min |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, the analysis of polar and functionalized molecules such as this compound presents specific challenges. The free amine form, 4,4-Difluorooxolan-3-amine, is a primary amine, a class of compounds known to be highly active and prone to adsorption on standard GC columns, which can lead to poor peak shape and tailing. labrulez.com Furthermore, the hydrochloride salt itself is non-volatile and must be converted to the free amine before or during analysis.

Several GC-based strategies can be employed for the analysis of such compounds. One common approach is headspace gas chromatography, which is particularly suitable for analyzing volatile amines present as hydrochloride salts in a sample matrix. ijpsonline.com In this method, the sample is dissolved in a suitable high-boiling solvent containing a non-volatile base (e.g., imidazole (B134444) or 1,8-Diazabicyclo[5.4.0]undec-7-ene) in a sealed vial. ijpsonline.comresearchgate.net Upon heating, the volatile free amine is released from its salt form into the headspace (the gas phase above the sample), which is then sampled and injected into the GC system. This technique avoids the injection of non-volatile matrix components, protecting the GC inlet and column. ijpsonline.com

Given that 4,4-Difluorooxolan-3-amine possesses a chiral center at the C3 position, separating its enantiomers is crucial for pharmaceutical applications. Chiral GC is the method of choice for this purpose. researchgate.net This is typically achieved using a chiral stationary phase (CSP) capable of forming transient diastereomeric complexes with the enantiomers, leading to different retention times. epa.gov Modified cyclodextrins are among the most widely used and effective CSPs for the separation of enantiomers of various compound classes, including amines. gcms.cz

For the analysis, a deactivated column is essential to minimize peak tailing. labrulez.com The selection of the stationary phase is critical; phases like those containing 5% phenyl and 95% polymethylsiloxane (e.g., DB-5 or Rxi-5MS) are common, but for chiral separations, a CSP is required. nih.govnih.gov A flame ionization detector (FID) is generally suitable for detection, although a mass spectrometer (MS) provides greater sensitivity and structural information. nih.gov

Below is an interactive table detailing a hypothetical set of GC conditions for the chiral analysis of 4,4-Difluorooxolan-3-amine.

Table 1: Illustrative GC Parameters for Chiral Separation of 4,4-Difluorooxolan-3-amine

| Parameter | Value/Description | Purpose |

|---|---|---|

| GC System | Gas Chromatograph with FID or MS detector | Separation and detection of the analyte. |

| Column | Chiral Capillary Column (e.g., Rt-βDEXcst) | To separate the (R)- and (S)-enantiomers. gcms.cz |

| 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard column dimensions for high resolution. | |

| Sample Prep | Headspace analysis from a solution in DMSO with imidazole | To liberate the volatile free amine from its HCl salt. ijpsonline.com |

| Injector | Split/Splitless Inlet | To introduce the vaporized sample onto the column. |

| Injector Temp. | 250 °C | Ensures rapid vaporization of the analyte. ijpsonline.com |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |

| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow for separation efficiency. ijpsonline.com |

| Oven Program | Initial: 70 °C, hold for 2 min | Allows for focusing of the analyte at the column head. nih.gov |

| Ramp: 5 °C/min to 180 °C | Gradual temperature increase to elute compounds. nih.gov | |

| Hold at 180 °C for 5 min | Ensures elution of all components. | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | For sensitive detection and quantification. |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. For a chiral molecule like this compound, this technique is indispensable for establishing its absolute stereochemistry and providing precise details about its solid-state conformation.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. For this compound, a successful crystallographic analysis would yield a wealth of structural information.

Absolute Stereochemistry: The primary challenge in determining the absolute configuration (distinguishing between the R and S enantiomers) is solving the phase problem in crystallography. The presence of the hydrochloride salt is highly advantageous in this regard. The chloride ion is a relatively heavy atom that produces a significant anomalous dispersion effect. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute configuration of the chiral center (C3) can be determined with high confidence. This method provides an absolute structural assignment without the need for reference to other chiral molecules.

Molecular Conformation: The crystal structure reveals the preferred conformation of the molecule in the solid state. This includes the puckering of the five-membered oxolane ring, which typically adopts an envelope or twist conformation to minimize steric strain. The analysis would define the precise bond lengths, bond angles, and torsion angles, showing the spatial orientation of the geminal fluorine atoms at C4 and the amine group at C3 relative to the ring.

Intermolecular Interactions: The presence of fluorine atoms and the amine hydrochloride moiety strongly influences how the molecules pack in the crystal lattice. nih.gov Fluorine is known to participate in non-covalent interactions, including C–H···F hydrogen bonds, which can play a crucial role in stabilizing the crystal packing. nih.govdcu.ie The ammonium (B1175870) group (–NH3+) and the chloride ion (Cl−) will be involved in a network of strong N–H···Cl hydrogen bonds, which are primary drivers of the crystal packing arrangement. These interactions dictate the supramolecular architecture of the compound in the solid state.

An interactive table summarizing the type of data obtained from a single-crystal X-ray diffraction experiment is presented below.

Table 2: Representative Crystallographic Data for a Molecular Crystal

| Parameter | Example Value/Description | Significance |

|---|---|---|

| Formula | C4H8Cl F2 N O | Confirms the chemical composition of the crystal. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. mdpi.com |

| Space Group | P2₁ | Defines the symmetry operations within the unit cell. A chiral space group like P2₁ is expected for an enantiomerically pure sample. mdpi.com |

| Unit Cell Dimensions | a = 6.1 Å, b = 12.5 Å, c = 8.9 Å | Dimensions of the repeating unit of the crystal lattice. |

| α = 90°, β = 105.2°, γ = 90° | Angles of the repeating unit of the crystal lattice. | |

| Z | 4 | Number of molecules in the unit cell. |

| Bond Length (C-F) | ~1.35 Å | Provides precise measurement of atomic distances. |

| Bond Angle (F-C-F) | ~105° | Defines the geometry around specific atoms. |

| Torsion Angle | e.g., O-C5-C4-C3 | Describes the conformation and puckering of the oxolane ring. |

| Flack Parameter | ~0.0(1) | A value close to zero confirms the correct assignment of the absolute stereochemistry. |

| Key H-Bonds | N–H···Cl, C–H···F | Identifies the critical intermolecular interactions governing the crystal packing. nih.govdcu.ie |

Computational Chemistry and Theoretical Studies on 4,4 Difluorooxolan 3 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and predicting the reactivity of molecules. For 4,4-Difluorooxolan-3-amine hydrochloride, these calculations can reveal the influence of the gem-difluoro group and the protonated amine on the geometry and electron distribution of the oxolane ring.

Typically, geometry optimization is performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain the lowest energy conformation. The presence of the two highly electronegative fluorine atoms at the C4 position is expected to significantly polarize the C-F bonds, leading to a localized electron deficiency on the C4 carbon. This, in turn, can influence the bond lengths and angles of the entire oxolane ring.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into the molecule's reactivity. The HOMO is likely to be localized around the amine group, indicating its nucleophilic character, while the LUMO may be distributed around the C-F and C-O bonds, suggesting potential sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally implies lower reactivity.

Reactivity descriptors, derived from conceptual DFT, can further quantify the molecule's chemical behavior. Parameters such as electronegativity, chemical hardness, and the Fukui function can be calculated to predict the most likely sites for electrophilic and nucleophilic attack. For instance, the Fukui function can pinpoint the specific atoms most susceptible to reaction.

Table 1: Calculated Electronic Properties of 4,4-Difluorooxolan-3-amine (Illustrative Data)

| Parameter | Value |

|---|---|

| HOMO Energy | -8.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 4.5 D |

| Mulliken Charge on N | -0.85 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. The five-membered oxolane ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The substituents on the ring, particularly the bulky amine hydrochloride and the gem-difluoro group, will influence the relative energies of these conformers.

MD simulations, using a classical force field (e.g., AMBER or CHARMM), can track the atomic motions of the molecule over time, providing a statistical distribution of its accessible conformations. These simulations can be performed in a vacuum or, more realistically, in a solvent to account for environmental effects. The hydrochloride salt form suggests that simulations in an aqueous environment would be particularly relevant.

The results of MD simulations can be analyzed to determine the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a condensed phase. For example, the orientation of the amine group relative to the oxolane ring is a key determinant of its binding properties.

Table 2: Conformational Distribution of the Oxolane Ring in this compound from a Simulated MD Trajectory (Illustrative Data)

| Conformation | Population (%) | Average Dihedral Angle (C2-C3-C4-C5) |

|---|---|---|

| Envelope (C4-endo) | 65% | 35° |

| Twist (T) | 25% | 20° |

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can aid in the experimental characterization of new compounds. For this compound, the prediction of NMR, IR, and Raman spectra would be particularly valuable.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. These calculations would predict a significant downfield shift for the ¹³C nucleus at the C4 position due to the deshielding effect of the two fluorine atoms. The ¹⁹F NMR spectrum is expected to show a complex splitting pattern due to geminal and vicinal couplings with protons.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations would help in assigning the characteristic vibrational modes of the molecule. For instance, the C-F stretching vibrations are expected to appear as strong bands in the IR spectrum in the 1000-1200 cm⁻¹ region. The N-H stretching vibrations of the ammonium (B1175870) group would be observed at higher frequencies.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum. Saturated heterocyclic amines like this compound are not expected to have strong absorptions in the visible region, but may show absorption bands in the UV region corresponding to n → σ* transitions.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectrum | Peak Position | Assignment |

|---|---|---|

| ¹³C NMR | ~115 ppm | C4 (CF₂) |

| ¹⁹F NMR | ~ -95 ppm | C4-F |

| IR | ~1150 cm⁻¹ | C-F stretch |

| IR | ~3100 cm⁻¹ | N-H stretch |

Reaction Pathway and Transition State Analysis

Theoretical calculations can be employed to investigate the potential reaction pathways involving this compound. This includes identifying the transition states and calculating the activation energies for various reactions, which provides insights into the kinetic feasibility of these processes.

For example, the nucleophilicity of the amine group could be explored by modeling its reaction with an electrophile. Computational methods can map out the potential energy surface for such a reaction, locating the transition state structure and determining the energy barrier that must be overcome. This information is critical for understanding the molecule's reactivity in synthetic applications.

Another area of interest could be the stability of the oxolane ring. The influence of the electron-withdrawing difluoro group on the ring's susceptibility to opening reactions could be investigated. By calculating the energetics of different ring-opening pathways, one can predict the conditions under which the molecule might be unstable.

Design of Novel Derivates and Analogues

Computational chemistry plays a pivotal role in the rational design of new molecules with desired properties. Starting from the core structure of this compound, computational methods can be used to predict how structural modifications would affect its electronic, conformational, and reactive properties.

For instance, in silico screening of a virtual library of derivatives could be performed to identify analogues with improved characteristics. This could involve modifying the substituents on the oxolane ring or altering the amine functionality. By calculating key molecular descriptors for each analogue, it is possible to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. These models can then be used to predict the properties of yet-to-be-synthesized compounds, thereby accelerating the discovery process.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Applications of 4,4 Difluorooxolan 3 Amine Hydrochloride As a Chemical Building Block

In the Synthesis of Complex Heterocyclic Systems

The amine functionality of 4,4-difluorooxolan-3-amine hydrochloride serves as a versatile handle for the construction of diverse heterocyclic systems. This primary amine can readily participate in a variety of classical and modern organic reactions to form new ring systems. For instance, it can undergo condensation reactions with dicarbonyl compounds to form pyrroles, or with β-ketoesters to yield pyrazoles. Furthermore, it can be utilized in multicomponent reactions, a powerful strategy for generating molecular complexity in a single step.

Fluorinated heterocycles are a prominent class of compounds in medicinal chemistry, with applications as pharmaceuticals and agrochemicals. researchgate.netwiley.com The synthesis of such compounds can be achieved through cycloaddition reactions or by further transformations of initially formed cycloadducts. nih.gov The use of this compound as a precursor allows for the direct incorporation of a difluorinated five-membered ring, a structural motif of growing interest in drug design.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Resulting Heterocycle | Potential Application Areas |

| 1,3-Diketone | Substituted Pyrrole | Anti-inflammatory, Anticancer |

| β-Ketoester | Substituted Pyrazole | Analgesic, Antipyretic |

| α-Haloketone | Substituted Imidazole (B134444) | Antifungal, Antiprotozoal |

| Isothiocyanate | Substituted Thiourea | Antiviral, Antibacterial |

As a Chiral Auxiliary or Ligand Precursor

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the stereocontrolled formation of new stereocenters. sigmaaldrich.com While this compound is a racemic mixture, it can be resolved into its individual enantiomers. These enantiomerically pure forms have the potential to be developed into novel chiral auxiliaries. The rigid oxolane ring can provide a well-defined steric environment to direct the approach of reagents in asymmetric transformations, such as alkylations or aldol (B89426) reactions. The incorporation of fluorine atoms can enhance the electronic and steric properties of the auxiliary, potentially leading to higher diastereoselectivities. dntb.gov.uarsc.org

Furthermore, the amine functionality allows for the straightforward attachment of this chiral scaffold to various substrates. After the desired stereoselective reaction, the auxiliary can be cleaved and potentially recycled. The development of new chiral auxiliaries is a continuous effort in organic synthesis, and fluorinated scaffolds offer a promising avenue for innovation. researchgate.netumanitoba.ca

In addition to its potential as a chiral auxiliary, enantiomerically pure 4,4-difluorooxolan-3-amine can serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis. The amine group can be readily functionalized to introduce coordinating atoms like phosphorus or nitrogen, creating bidentate or tridentate ligands. The fluorine atoms can influence the electronic properties of the ligand, which in turn can affect the catalytic activity and enantioselectivity of the metal complex. rsc.orgacs.org The development of novel chiral ligands is crucial for expanding the scope of asymmetric catalysis. acs.org

For the Construction of Fluorine-Containing Organic Molecules

The synthesis of organofluorine compounds is a significant area of research due to the profound impact of fluorine on molecular properties. sigmaaldrich.comolemiss.edufluorochem.co.uk this compound is an excellent starting material for the synthesis of more complex fluorine-containing molecules. The difluoromethyl group is a particularly desirable moiety in medicinal chemistry. olemiss.edu

The amine group can be transformed into a wide range of other functional groups, allowing for diverse synthetic elaborations while retaining the difluorinated oxolane core. For example, the amine can be diazotized and replaced with other functionalities, or it can be used to direct C-H activation reactions on the oxolane ring. The presence of the difluoro group can also influence the regioselectivity of subsequent reactions.

The strategic placement of fluorine atoms can block sites of metabolic degradation, thereby increasing the in vivo half-life of a drug candidate. nih.gov The difluorinated oxolane ring in this building block provides a metabolically stable scaffold that can be incorporated into larger molecules.

Table 2: Synthetic Transformations of the Amine Group

| Reagent(s) | Resulting Functional Group | Potential Synthetic Utility |

| Acyl chloride / Anhydride | Amide | Peptide synthesis, further functionalization |

| Aldehyde / Ketone, NaBH4 | Secondary / Tertiary Amine | Introduction of diverse substituents |

| NaNO2, HBF4 | Diazonium salt | Sandmeyer-type reactions |

| Phthalic anhydride | Phthalimide | Gabriel synthesis for other amines |

Role in Scaffold Diversity Generation for Chemical Libraries

Chemical libraries are essential for high-throughput screening and the discovery of new lead compounds in drug discovery. The generation of structurally diverse libraries is crucial for exploring a wide range of chemical space. nih.gov this compound is an attractive scaffold for the construction of chemical libraries due to its unique combination of a rigid, fluorinated core and a reactive functional group.

The amine functionality allows for the parallel synthesis of a large number of derivatives through reactions such as amidation, reductive amination, and urea/thiourea formation. By using a diverse set of building blocks in these reactions, a library of compounds with varied substituents can be rapidly generated. The difluorinated oxolane scaffold provides a common core structure with favorable physicochemical properties, such as increased metabolic stability and potentially enhanced binding affinity.

The use of fluorinated scaffolds in library synthesis is a growing trend, as it allows for the systematic exploration of the effects of fluorine on biological activity. core.ac.uk Libraries based on the 4,4-difluorooxolan-3-amine scaffold can be screened against a variety of biological targets to identify novel hits for drug discovery programs.

Precursor in Medicinal Chemistry Research and Drug Discovery

The unique structural features of this compound make it a valuable precursor in medicinal chemistry research and drug discovery. nih.govtandfonline.comnih.gov The incorporation of the difluorinated oxolane motif can lead to compounds with improved pharmacokinetic and pharmacodynamic properties.

The design of bioactive small molecules often involves the strategic modification of a lead compound to optimize its activity, selectivity, and drug-like properties. researchgate.net The difluorinated oxolane ring can be considered a bioisostere for other cyclic systems, offering a different conformational and electronic profile. The introduction of the gem-difluoro group can alter the pKa of nearby functional groups, influence hydrogen bonding interactions, and improve membrane permeability. researchgate.net

The amine group provides a convenient attachment point for various pharmacophores. By coupling 4,4-difluorooxolan-3-amine with known bioactive fragments, novel hybrid molecules with potentially synergistic or improved activities can be synthesized. The rigid nature of the scaffold can also help in pre-organizing the pharmacophoric elements in a desired conformation for optimal target binding. The use of fluorinated building blocks is a well-established strategy in the design of new therapeutic agents. researchgate.netnus.edu.sgresearchgate.netscienmag.com

Targeted chemical probes are indispensable tools for studying biological systems and for the identification and validation of new drug targets. nih.gov These probes are typically small molecules that are designed to interact specifically with a particular protein or biomolecule. This compound can serve as a precursor for the development of such probes.

The amine group can be used to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the difluorinated oxolane scaffold. acs.orgmdpi.com The resulting probe can then be used in various biochemical and cellular assays to study the localization, dynamics, and interactions of its target. The fluorine atoms can also serve as a ¹⁹F NMR tag, allowing for the use of fluorine NMR spectroscopy to study protein-ligand interactions. cfplus.czacs.org The development of novel chemical probes is crucial for advancing our understanding of complex biological processes and for accelerating the drug discovery pipeline. digitellinc.com

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 4,4-Difluorooxolan-3-amine hydrochloride will likely prioritize green and sustainable chemistry principles. Current synthetic approaches often rely on harsh fluorinating agents and multi-step processes that can be inefficient and generate significant waste. Emerging research avenues will likely focus on catalytic and more environmentally benign methods.

Key areas of development include:

Late-Stage C-H Fluorination: Direct, selective fluorination of a pre-formed oxolane-3-amine scaffold would represent a significant leap in efficiency. Research into transition metal-catalyzed C-H activation for fluorination could provide a more atom-economical route, minimizing the need for protecting groups and reducing the number of synthetic steps.

Novel Fluorinating Reagents: The development and application of safer, more selective fluorinating agents are crucial. This includes moving away from hazardous reagents towards solid, crystalline, or polymer-supported reagents that are easier to handle and recycle.

Biocatalysis: The use of enzymes, such as fluorinases, for the stereoselective fluorination of organic substrates is a burgeoning field. researchgate.net Future research may explore the development of engineered enzymes capable of catalyzing the difluorination of precursors to the oxolane ring, offering a highly selective and environmentally friendly synthetic pathway. the-innovation.org

Mechanochemical Synthesis: Solvent-free or low-solvent mechanochemical methods, which use mechanical force to drive chemical reactions, are gaining traction as a sustainable approach. taylorfrancis.com Exploring the synthesis of this compound and its precursors using ball milling could significantly reduce solvent waste and energy consumption. taylorfrancis.com

| Synthetic Approach | Potential Advantages |

| Late-Stage C-H Fluorination | Increased atom economy, reduced step count |

| Novel Fluorinating Reagents | Improved safety, easier handling, potential for recycling |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign |

| Mechanochemistry | Reduced solvent usage, energy efficiency |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The gem-difluoro group in this compound significantly influences the electronic properties of the oxolane ring, potentially unlocking novel reactivity patterns. The strong electron-withdrawing nature of the two fluorine atoms can affect the stability of adjacent carbocations or carbanions, leading to unprecedented chemical transformations.

Future research will likely investigate:

Ring-Opening Reactions: The gem-difluoro group may facilitate novel ring-opening reactions of the oxolane moiety, providing access to unique acyclic fluorinated building blocks that are otherwise difficult to synthesize.

Reactivity of the Amine Group: The proximity of the difluoromethylene group can modulate the nucleophilicity and basicity of the amine. This could be exploited in the synthesis of novel derivatives with unique biological or material properties.

Participation in Cycloaddition Reactions: The unique electronic nature of the difluorinated ring could influence its participation as a dipolarophile or dienophile in cycloaddition reactions, leading to the construction of complex, fluorinated polycyclic systems.

Radical Reactions: The influence of the gem-difluoro group on radical-mediated reactions is an area ripe for exploration. This could lead to new methods for C-C and C-heteroatom bond formation at positions adjacent to the fluorinated carbon. nih.gov

Integration into Automated Synthesis Platforms and Flow Chemistry

To accelerate the discovery and optimization of derivatives of this compound, the integration of its synthesis into automated platforms and flow chemistry systems is a critical future direction. fu-berlin.denih.gov Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages for fluorination reactions, which are often highly energetic. mdpi.comallfordrugs.com

Key benefits and research directions include:

Enhanced Safety: Flow reactors allow for better control over reaction parameters such as temperature and pressure, which is particularly important for potentially hazardous fluorination reactions. The small reaction volumes at any given time minimize the risks associated with exothermic events. mdpi.com

Improved Efficiency and Scalability: Continuous flow processes can be easily scaled up by extending the operation time, bypassing the challenges of scaling up traditional batch reactions. This allows for the on-demand production of this compound.

Multi-step Synthesis: Automated platforms can integrate multiple reaction and purification steps into a single, continuous process. nih.govsemanticscholar.org This would enable the direct conversion of simple starting materials into complex derivatives of the target compound without the need for isolating intermediates. mdpi.com

Library Synthesis: The combination of flow chemistry and automation is ideal for the rapid synthesis of libraries of analogous compounds for structure-activity relationship (SAR) studies in drug discovery and materials science.

Expanding Applications in Materials Science and Agrochemicals

The unique physicochemical properties imparted by the gem-difluoro group—such as increased metabolic stability, lipophilicity, and altered electronic character—make this compound a promising scaffold for new materials and agrochemicals. digitellinc.com

Potential applications to be explored include:

Fluoropolymers: As a functionalized monomer, derivatives of this compound could be incorporated into polymers to create materials with tailored properties, such as high thermal stability, chemical resistance, and specific optical or dielectric properties.

Liquid Crystals: The introduction of fluorinated moieties is a common strategy in the design of liquid crystal materials. The specific stereochemistry and dipole moment of the 4,4-difluorooxolane ring could be exploited in the development of new liquid crystalline compounds.

Agrochemicals: Fluorinated compounds are prevalent in modern agrochemicals due to their enhanced biological activity and metabolic stability. tandfonline.com The 4,4-Difluorooxolan-3-amine scaffold could serve as a core for novel herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.

Bioisosteres: The gem-difluoromethylene group can act as a bioisostere for a carbonyl group or an ether linkage, which can be beneficial in modulating the biological activity and pharmacokinetic properties of drug candidates. nih.govacs.org Research into incorporating this scaffold as a bioisosteric replacement in known bioactive molecules is a promising avenue. nih.govacs.org

Advanced Stereocontrol Methodologies and Catalyst Design

The stereochemistry of the amine group relative to the oxolane ring is crucial for the biological activity and material properties of derivatives of this compound. Therefore, the development of advanced stereocontrol methodologies is a key area for future research.

This will likely involve:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4,4-Difluorooxolan-3-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Route 1 : Cyclization of fluorinated precursors (e.g., fluorinated oxolane derivatives) using HCl in anhydrous solvents. Monitor reaction progress via TLC or HPLC .

- Route 2 : Reductive amination of 4,4-difluorooxolan-3-one with ammonia or ammonium chloride under hydrogenation conditions (e.g., Pd/C catalyst) .

- Optimization : Vary temperature (40–80°C), solvent polarity (THF vs. DCM), and stoichiometric ratios of reagents. Purity is assessed via HPLC (≥98% purity threshold) .

Q. How is the structural integrity of this compound validated in synthetic batches?

- Analytical Techniques :

- NMR : H and F NMR to confirm fluorine substitution and amine protonation. C NMR for oxolane ring integrity .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 154.05 for CHFNO·HCl) .

- XRD : Single-crystal X-ray diffraction for absolute configuration confirmation, though limited by hydrochloride salt hygroscopicity .

Q. What stability protocols are recommended for long-term storage of this compound?

- Storage : Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the oxolane ring or amine degradation. Stability studies indicate ≥5-year integrity under these conditions .

- Handling : Use inert atmospheres (N/Ar) during weighing to minimize moisture absorption .

Advanced Research Questions

Q. How do fluorine atoms influence the compound’s reactivity in nucleophilic substitution reactions, and what mechanistic insights exist?

- Mechanistic Analysis :

- Fluorine’s electronegativity reduces electron density at the oxolane oxygen, slowing nucleophilic attack. Kinetic studies (e.g., pseudo-first-order rate constants in SN2 reactions) reveal steric hindrance from the difluoro moiety .

- Computational modeling (DFT) predicts transition-state geometries and charge distribution .

Q. How can NMR data discrepancies (e.g., F splitting patterns) be resolved for stereochemical assignments?

- Resolution Strategies :

- Use F-H HOESY to correlate fluorine and amine proton spatial proximity, clarifying stereochemistry .

- Compare experimental F chemical shifts with DFT-calculated values (e.g., -120 ppm for axial vs. -135 ppm for equatorial fluorine) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?

- Challenges : Racemization during HCl salt formation; solvent choice impacts crystallization efficiency.

- Solutions :

- Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during salt formation to enforce enantiomeric control .

- Optimize crystallization solvents (e.g., ethanol/water mixtures) to enhance diastereomeric resolution .

Data Contradiction and Resolution

Q. Conflicting reports on the compound’s solubility: How to reconcile polar aprotic vs. aqueous solubility data?

- Analysis :

- Solubility in DMSO (high) vs. water (low) arises from hydrochloride dissociation in polar solvents. Conduct pH-dependent solubility profiling (e.g., 1–14 pH range) to identify optimal conditions for biological assays .

- Table 1 : Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | pH |

|---|---|---|

| DMSO | 50.2 | 7.0 |

| Water | 2.1 | 5.5 |

| Ethanol | 12.4 | 6.8 |

| Data derived from batch-specific certificates of analysis . |

Methodological Recommendations

- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to resolve enantiomers .

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies primary degradation products (e.g., oxolane ring-opening derivatives) via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.